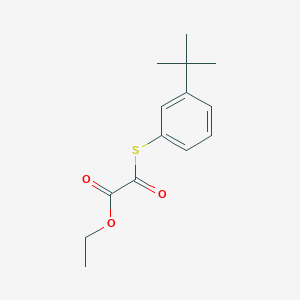

Ethyl 2-((3-(tert-butyl)phenyl)thio)-2-oxoacetate

Description

Ethyl 2-((3-(tert-butyl)phenyl)thio)-2-oxoacetate is a thioester derivative featuring a tert-butyl-substituted phenyl ring at the 3-position, linked via a sulfur atom to an α-ketoester group. This compound is structurally characterized by the combination of a bulky tert-butyl group, which enhances lipophilicity and steric hindrance, and the reactive α-ketoester moiety, which is pivotal in organic synthesis for forming heterocycles or acting as an electrophilic agent .

Properties

IUPAC Name |

ethyl 2-(3-tert-butylphenyl)sulfanyl-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3S/c1-5-17-12(15)13(16)18-11-8-6-7-10(9-11)14(2,3)4/h6-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUCWWXHGULCHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)SC1=CC=CC(=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-(tert-butyl)phenyl)thio)-2-oxoacetate typically involves the reaction of ethyl oxalyl chloride with 3-tert-butylthiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(tert-butyl)phenyl)thio)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-((3-(tert-butyl)phenyl)thio)-2-oxoacetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((3-(tert-butyl)phenyl)thio)-2-oxoacetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active sulfanyl compound, which then exerts its effects on the target molecules.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs, highlighting variations in substituents and their implications:

Key Observations :

- Substituent Position: The meta-substituted tert-butyl group in the target compound (vs.

- Electron Effects : Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity of the α-ketoester, while electron-donating groups (e.g., tert-butyl) may stabilize intermediates in nucleophilic additions .

- Biological Relevance : Fluorinated analogs (e.g., 2-fluorophenyl derivatives) are prioritized in drug discovery due to improved bioavailability and target affinity .

Comparison of Yields :

- tert-butyl-substituted compounds (e.g., target compound) may require longer reaction times due to steric hindrance, whereas electron-deficient aryl rings (e.g., CF₃-substituted) facilitate faster reactions .

Biological Activity

Ethyl 2-((3-(tert-butyl)phenyl)thio)-2-oxoacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) associated with this compound, drawing from various research studies and findings.

Chemical Structure

The compound can be represented structurally as follows:

- Chemical Formula : C13H16O3S

- CAS Number : 80120-36-1

Synthesis

This compound is synthesized through a series of chemical reactions involving the reaction of 3-(tert-butyl)phenol with thioacetic acid derivatives followed by esterification processes. The synthetic pathway typically involves:

- Formation of the thioether : Reaction between 3-(tert-butyl)phenol and a thioacid.

- Esterification : Reacting the thioether with ethyl 2-oxoacetate to form the desired compound.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thioether derivatives can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that structural modifications could enhance the antimicrobial efficacy, suggesting a correlation between the presence of the tert-butyl group and increased activity against certain pathogens .

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound have been evaluated in various cancer cell lines. In vitro assays demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Role of the tert-butyl group : The presence of the tert-butyl group significantly enhances lipophilicity, which may improve cellular uptake and bioavailability.

- Thioether linkage : The sulfur atom in the thioether linkage contributes to the compound's reactivity and potential interactions with biological targets.

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | IC50 = 10–30 µM in cancer cells | |

| Antiproliferative | Moderate potency |

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications in the phenolic structure led to enhanced antimicrobial properties against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Studies : In vitro studies on MCF-7 (breast cancer) and HT29 (colon cancer) cell lines demonstrated that this compound inhibited cell proliferation significantly, with mechanisms involving apoptosis induction and cell cycle arrest at G1 phase.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.